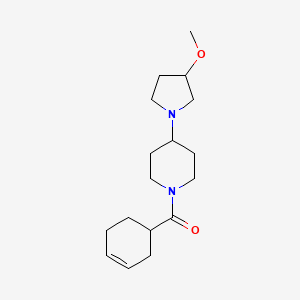![molecular formula C13H12Cl2N4O3 B2394521 2,4-ジクロロ-N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]ベンゾアミド CAS No. 2034356-35-7](/img/structure/B2394521.png)
2,4-ジクロロ-N-[(4,6-ジメトキシ-1,3,5-トリアジン-2-イル)メチル]ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of triazine and is known to be a stable yet highly reactive peptide coupling agent . It has been reported as a useful coupling reagent for the purification of peptides . It is also a part of the class of compounds known as quaternary ammonium salts, which are known for their antimicrobial properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran . This reaction results in the formation of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . The synthesis process is reported to be efficient and economically sustainable .Molecular Structure Analysis
The molecular structure of this compound includes a triazine ring with two chlorine atoms and a methyl group attached to a nitrogen atom . The triazine ring is also substituted with two methoxy groups . The molecular weight of this compound is 276.72 .Chemical Reactions Analysis
This compound is known to participate in coupling reactions, particularly in the condensation of carboxylic acids and amines to form corresponding amides . It can also be used in the esterification of carboxylic acids with alcohols to form corresponding esters .科学的研究の応用
抗菌活性
この化合物は、有意な抗菌活性を示すことが判明しています . この化合物は、黄色ブドウ球菌および大腸菌に対して有望な活性を示す1,3,5-トリアジンアミノ安息香酸誘導体の合成に使用されてきました .
抗癌作用
この化合物は、さまざまなヒト癌細胞において顕著な抗癌作用と関連付けられています . たとえば、この化合物は、子宮頸がんHeLa細胞、急性前骨髄球性白血病HL-60細胞、および胃腺癌AGS細胞の治療に潜在的な可能性を示しています .
抗真菌性
この化合物は、抗真菌性を示すことが判明しています . これは、新しい抗真菌薬の開発のための潜在的な候補となります .
抗マラリア性
この化合物は、抗マラリア性と関連付けられています . これは、新しい抗マラリア薬の開発におけるその潜在的な使用を示唆しています .
抗結核性
この化合物は、抗結核性を示すことが判明しています . これは、結核の治療のための新しい薬の開発におけるその潜在的な使用を示唆しています .
除草作用
この化合物は、除草作用と関連付けられています . これは、新しい除草剤の開発におけるその潜在的な使用を示唆しています .
キラル固定相
この化合物は、キラル固定相の調製に使用されてきました . これは、NMR分光法によるエナンチオマー過剰率の決定および円偏光二色性による絶対配置の決定に応用されています .
発光性、光スイッチ、およびトリラジカルカチオン種の調製
この化合物は、発光性、光スイッチ、およびトリラジカルカチオン種の調製に使用されてきました . これは、オプトエレクトロニクス分野における潜在的な用途があります .
作用機序
Target of Action
It is known that this compound is a highly reactive peptide coupling agent . Peptide coupling agents are used to facilitate the formation of peptide bonds, which link amino acids together in proteins. Therefore, the primary targets of this compound are likely to be amino acids or proteins.
Mode of Action
The compound interacts with its targets through a process known as amide bond formation . This process involves a nucleophilic attack by an amine, alcohol, or another nucleophile on the highly reactive ester formed by the compound . As a result, a molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol is released, and the corresponding carboxylic derivative is formed .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide. For instance, the compound’s reactivity and stability can be affected by factors such as temperature and pH. Moreover, its water insolubility suggests that it may be more stable and effective in non-aqueous environments.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
将来の方向性
生化学分析
Biochemical Properties
It is known that triazine derivatives are generally highly reactive and can participate in various biochemical reactions . They can interact with a range of enzymes, proteins, and other biomolecules, often acting as coupling agents in the formation of amides .
Molecular Mechanism
It is known that triazine derivatives can form active esters with carboxylic acids, which can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This suggests that 2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide could potentially interact with biomolecules in a similar manner, leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that triazine derivatives can be highly reactive and may decompose over time
特性
IUPAC Name |
2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-12-17-10(18-13(19-12)22-2)6-16-11(20)8-4-3-7(14)5-9(8)15/h3-5H,6H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDZYDUIYLGYQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

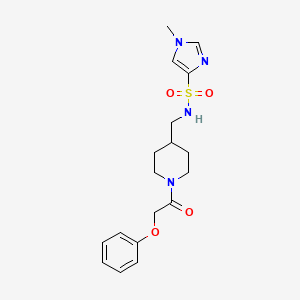
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2394439.png)
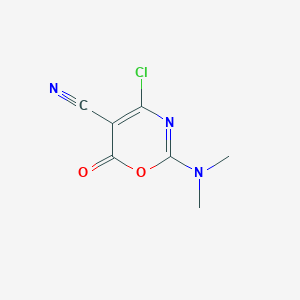
![7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B2394442.png)
![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)
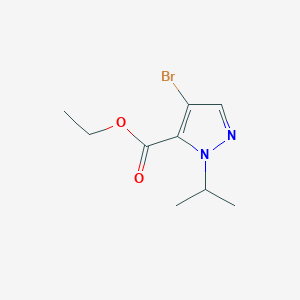
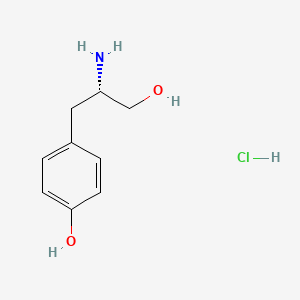

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2394456.png)
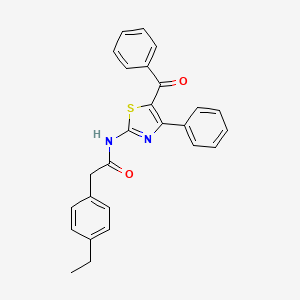

![2-(2-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2394459.png)
